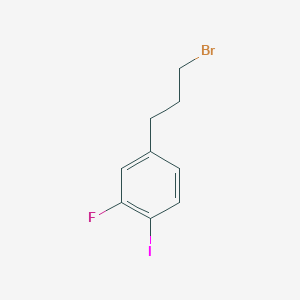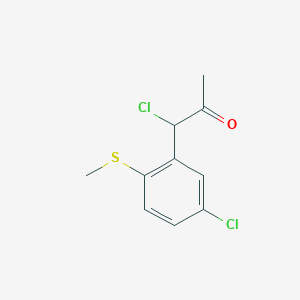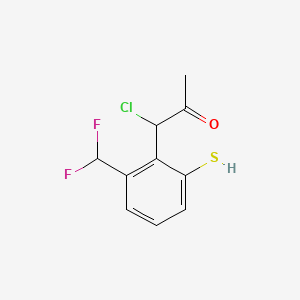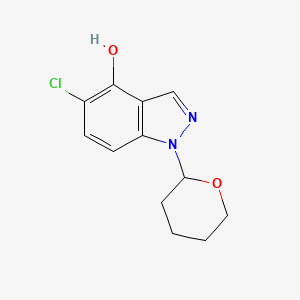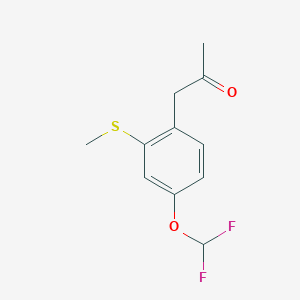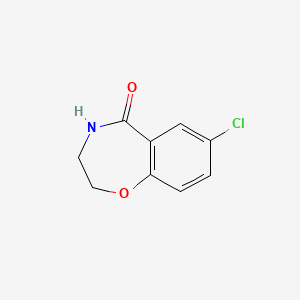
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is a complex organic compound with a unique structure that includes an acetoxy group, a methylsulfonyl group, and a phenylbutenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutenoic Acid Backbone: This can be achieved through a series of aldol condensation reactions, followed by dehydration to form the double bond.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Scientific Research Applications
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance. The phenylbutenoic acid backbone can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Similar in structure but contains a boronic acid group instead of a sulfonyl group.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a hydroxyl group instead of an acetoxy group.
2-Methyl-1-propenylboronic acid pinacol ester: Contains a propenyl group instead of a phenylbutenoic acid backbone.
Uniqueness
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is unique due to the presence of both acetoxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H18O6S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b18-17- |
InChI Key |
RPWJWEFMAVOUBY-ZCXUNETKSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C(\C1=CC=CC=C1)/C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
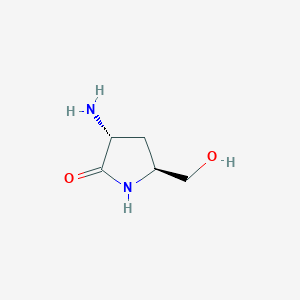
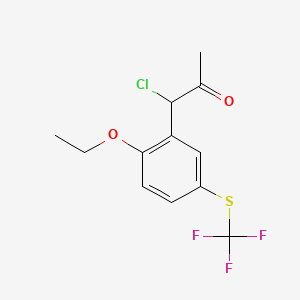
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
